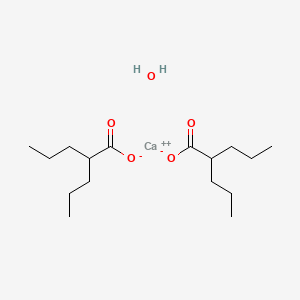

calcium;2-propylpentanoate;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium;2-propylpentanoate;hydrate, also known as calcium valproate hydrate, is a chemical compound that consists of calcium ions and 2-propylpentanoate ions in a hydrated form. This compound is primarily known for its use in the pharmaceutical industry, particularly in the treatment of epilepsy and bipolar disorder. The presence of calcium ions enhances the stability and bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium;2-propylpentanoate;hydrate can be synthesized through the reaction of 2-propylpentanoic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium, and the resulting product is then crystallized to obtain the hydrated form.

-

Reaction with Calcium Hydroxide:

Reactants: 2-propylpentanoic acid and calcium hydroxide

Conditions: Aqueous medium, room temperature

Procedure: The 2-propylpentanoic acid is dissolved in water, and calcium hydroxide is added slowly with constant stirring. The mixture is allowed to react until complete dissolution, followed by crystallization to obtain this compound.

-

Reaction with Calcium Carbonate:

Reactants: 2-propylpentanoic acid and calcium carbonate

Conditions: Aqueous medium, elevated temperature

Procedure: The 2-propylpentanoic acid is dissolved in water, and calcium carbonate is added. The mixture is heated to facilitate the reaction, and the resulting solution is cooled to crystallize the hydrated compound.

Industrial Production Methods

Industrial production of this compound involves large-scale reactions using the same principles as the laboratory methods. The process is optimized for efficiency and yield, often involving continuous stirring and controlled temperature conditions to ensure complete reaction and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Calcium;2-propylpentanoate;hydrate undergoes various chemical reactions, including:

-

Hydrolysis:

Reagents: Water

Conditions: Room temperature

Products: 2-propylpentanoic acid and calcium hydroxide

-

Substitution Reactions:

Reagents: Halogenating agents (e.g., chlorine, bromine)

Conditions: Elevated temperature

Products: Halogenated derivatives of 2-propylpentanoic acid

-

Complexation Reactions:

Reagents: Ligands (e.g., ethylenediaminetetraacetic acid)

Conditions: Aqueous medium

Products: Calcium-ligand complexes

Common Reagents and Conditions

Hydrolysis: Water, room temperature

Substitution: Halogenating agents, elevated temperature

Complexation: Ligands, aqueous medium

Major Products

Hydrolysis: 2-propylpentanoic acid and calcium hydroxide

Substitution: Halogenated derivatives of 2-propylpentanoic acid

Complexation: Calcium-ligand complexes

Scientific Research Applications

Calcium;2-propylpentanoate;hydrate has several scientific research applications, including:

-

Pharmaceutical Research:

Use: Treatment of epilepsy and bipolar disorder

Mechanism: Modulates neurotransmitter release and stabilizes neuronal activity

-

Biological Studies:

Use: Investigating calcium ion transport and signaling pathways

Mechanism: Acts as a source of calcium ions in biological systems

-

Chemical Synthesis:

Use: Precursor for the synthesis of other calcium-containing compounds

Mechanism: Provides a stable source of calcium ions for various reactions

-

Industrial Applications:

Use: Additive in the production of polymers and resins

Mechanism: Enhances the properties of the final product by providing calcium ions

Mechanism of Action

The mechanism of action of calcium;2-propylpentanoate;hydrate involves the release of calcium ions and 2-propylpentanoate ions in the body. The calcium ions play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and enzyme activation. The 2-propylpentanoate ions modulate the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA), leading to the stabilization of neuronal activity and reduction of seizure frequency.

Comparison with Similar Compounds

Calcium;2-propylpentanoate;hydrate can be compared with other similar compounds, such as:

-

Sodium;2-propylpentanoate:

Similarity: Both compounds contain 2-propylpentanoate ions

Difference: Sodium;2-propylpentanoate contains sodium ions instead of calcium ions, leading to different pharmacokinetic properties

-

Magnesium;2-propylpentanoate:

Difference: Magnesium;2-propylpentanoate contains magnesium ions, which may have different physiological effects compared to calcium ions

-

Calcium;acetylacetonate;hydrate:

Similarity: Both compounds contain calcium ions

Difference: Calcium;acetylacetonate;hydrate contains acetylacetonate ions instead of 2-propylpentanoate ions, leading to different chemical properties and applications

Conclusion

This compound is a versatile compound with significant applications in the pharmaceutical, biological, and industrial fields. Its unique combination of calcium and 2-propylpentanoate ions provides stability and bioavailability, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula |

C16H32CaO5 |

|---|---|

Molecular Weight |

344.50 g/mol |

IUPAC Name |

calcium;2-propylpentanoate;hydrate |

InChI |

InChI=1S/2C8H16O2.Ca.H2O/c2*1-3-5-7(6-4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;1H2/q;;+2;/p-2 |

InChI Key |

VDHFYFMKJMPDGB-UHFFFAOYSA-L |

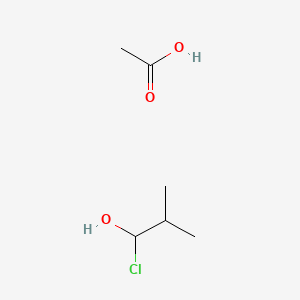

Canonical SMILES |

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].O.[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)

![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)

![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12283485.png)

![(6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12283512.png)

![[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12283523.png)